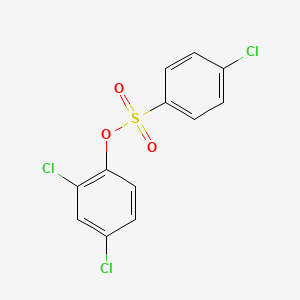![molecular formula C18H28 B11950248 Bicyclo[12.2.2]octadeca-1(16),14,17-triene CAS No. 6544-06-5](/img/structure/B11950248.png)
Bicyclo[12.2.2]octadeca-1(16),14,17-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
ビシクロ[12.2.2]オクタデカ-1(16),14,17-トリエンの合成は通常、より単純な有機分子から開始される複数の段階を伴います。一般的な方法の1つは、二環式構造を形成するディールス・アルダー反応です。反応条件は、目的生成物の形成を促進するために、しばしば高温と触媒の存在を必要とします。
工業生産方法
ビシクロ[12.2.2]オクタデカ-1(16),14,17-トリエンの工業生産は、その特殊な用途のためにそれほど一般的ではありません。大規模に生産する場合、プロセスは収率と純度を最大化するために反応条件を最適化することを伴います。これには、クロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
ビシクロ[12.2.2]オクタデカ-1(16),14,17-トリエンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を伴い、しばしばケトンまたはアルコールの形成をもたらします。
還元: この反応は、水素の付加または酸素の除去を伴い、通常はアルカンまたはアルケンの形成につながります。
置換: この反応は、1つの官能基を別の官能基と交換することを伴い、さまざまな誘導体をもたらす可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 一般的な試薬には、パラジウム触媒(Pd / C)の存在下での水素ガス(H2)があります。
置換: 一般的な試薬には、ハロゲン(たとえば、塩素、臭素)と求核試薬(たとえば、水酸化物イオン)があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルコールを生成する可能性があり、還元はアルカンまたはアルケンを生成する可能性があります。
科学研究の用途
ビシクロ[12.2.2]オクタデカ-1(16),14,17-トリエンは、科学研究でいくつかの用途があります。
化学: それは、二環式炭化水素とその反応性の挙動を研究するためのモデル化合物として使用されます。
生物学: 複雑な有機分子の生物系との相互作用を調査するために使用できます。
医学: 医薬品の先駆体としての可能性を探る研究が進行中です。
産業: ユニークな特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
Bicyclo[12.2.2]octadeca-1(16),14,17-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bicyclic hydrocarbons and their reactivity.
Biology: It can be used to investigate the interactions of complex organic molecules with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It may be used in the development of new materials with unique properties.
作用機序
ビシクロ[12.2.2]オクタデカ-1(16),14,17-トリエンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物のユニークな構造により、特定の結合部位に適合し、それらの標的の活性を調節することができます。これにより、関与する特定の経路に応じて、さまざまな生物学的効果が生じる可能性があります。
類似の化合物との比較
類似の化合物
- ビシクロ[10.4.2]オクタデカ-1(16),12,14,17-テトラエン-6,7-ジオール
- ビシクロ[10.2.2]ヘキサデカ-1(15),12(16),13-トリエン
- 8-ヒドロキシ-ビシクロ(12.2.2)オクタデカ-1(17),14(18),15-トリエン-7-オン
独自性
ビシクロ[1222]オクタデカ-1(16),14,17-トリエンは、その特定の環状構造と複数の二重結合の存在によりユニークです。これは、他の同様の化合物と比較して、明確な化学的特性と反応性を示します。
類似化合物との比較
Similar Compounds
- Bicyclo[10.4.2]octadeca-1(16),12,14,17-tetraene-6,7-diol
- Bicyclo[10.2.2]hexadeca-1(15),12(16),13-triene
- 8-Hydroxy-bicyclo(12.2.2)octadeca-1(17),14(18),15-trien-7-one
Uniqueness
Bicyclo[1222]octadeca-1(16),14,17-triene is unique due to its specific ring structure and the presence of multiple double bonds This gives it distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
6544-06-5 |
|---|---|
分子式 |
C18H28 |
分子量 |
244.4 g/mol |
IUPAC名 |
bicyclo[12.2.2]octadeca-1(16),14,17-triene |
InChI |
InChI=1S/C18H28/c1-2-4-6-8-10-12-18-15-13-17(14-16-18)11-9-7-5-3-1/h13-16H,1-12H2 |
InChIキー |
SNTQYYKABHQQDG-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCC2=CC=C(CCCCC1)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



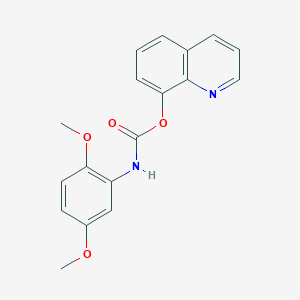

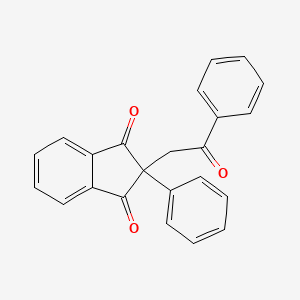
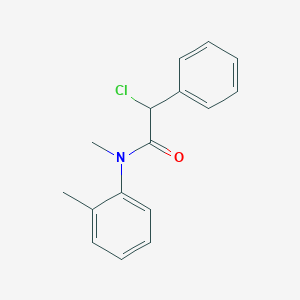

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
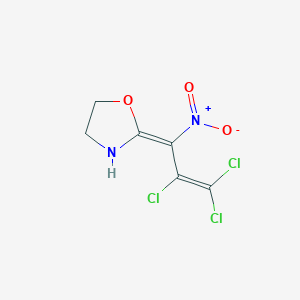
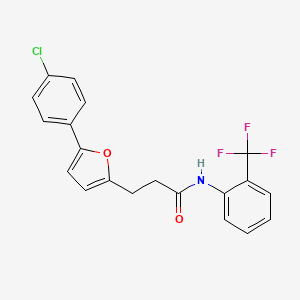
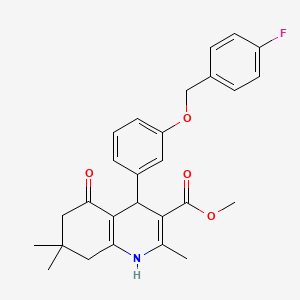
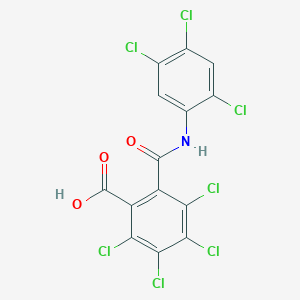
![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)

